Sulfo-Cy5 picolyl azide

CuAAC kinetics Fluorescence microscopy Bioorthogonal labeling

Sulfo-Cy5 picolyl azide (CAS 2669097-38-3) is a sulfonated cyanine-5 fluorophore conjugated to a picolyl azide moiety, engineered for copper-catalyzed azide-alkyne cycloaddition (CuAAC). The picolyl group functions as a copper-chelating motif that locally concentrates Cu(I) at the reaction site, substantially accelerating click kinetics without requiring increased copper catalyst loading.

Molecular Formula C43H52N8O11S3
Molecular Weight 953.1 g/mol
Cat. No. B15554618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy5 picolyl azide
Molecular FormulaC43H52N8O11S3
Molecular Weight953.1 g/mol
Structural Identifiers
InChIInChI=1S/C43H52N8O11S3/c1-42(2)34-26-32(64(57,58)59)17-19-36(34)50(23-10-6-9-14-40(52)45-22-21-41(53)48-31-16-15-30(46-28-31)29-47-49-44)38(42)12-7-5-8-13-39-43(3,4)35-27-33(65(60,61)62)18-20-37(35)51(39)24-11-25-63(54,55)56/h5,7-8,12-13,15-20,26-28H,6,9-11,14,21-25,29H2,1-4H3,(H4-,45,48,52,53,54,55,56,57,58,59,60,61,62)
InChIKeyABEBFVMRJPOACK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sulfo-Cy5 Picolyl Azide: Accelerated CuAAC Fluorescent Probe with Chelation-Enhanced Kinetics


Sulfo-Cy5 picolyl azide (CAS 2669097-38-3) is a sulfonated cyanine-5 fluorophore conjugated to a picolyl azide moiety, engineered for copper-catalyzed azide-alkyne cycloaddition (CuAAC). The picolyl group functions as a copper-chelating motif that locally concentrates Cu(I) at the reaction site, substantially accelerating click kinetics without requiring increased copper catalyst loading . The compound exhibits far-red fluorescence with excitation/emission maxima at approximately 647–651/663–671 nm and a molar extinction coefficient of 250,000–255,000 L mol⁻¹ cm⁻¹, enabling compatibility with standard 633/647 nm laser lines [1]. The sulfonate substitution confers high aqueous solubility and pH-insensitive fluorescence from pH 4 to 10, reducing aggregation and background interference in biological media [2].

Why Standard Cy5-Azide Conjugates Cannot Substitute for Sulfo-Cy5 Picolyl Azide in Sensitive CuAAC Assays


Conventional sulfo-Cy5 azide reagents lack the copper-chelating picolyl moiety and therefore exhibit substantially slower CuAAC kinetics and lower signal generation under identical labeling conditions [1][2]. Substitution with a non-chelating azide demands higher copper catalyst concentrations to achieve comparable labeling efficiency, which introduces cytotoxicity in live-cell and in vivo applications, damages GFP and other fluorescent proteins, and degrades labile nucleic acid targets . Furthermore, the picolyl-accelerated reaction enables detection of low-abundance alkyne-tagged biomolecules that remain below the detection threshold with standard azides, making generic substitution a direct compromise of assay sensitivity and data reproducibility [3].

Sulfo-Cy5 Picolyl Azide: Quantitative Performance Differentiation vs. Conventional Azides and SPAAC Reagents


40-Fold Signal Intensity Enhancement vs. Conventional Azides in Fixed-Cell Imaging

Sulfo-Cy5 picolyl azide generates up to a 40-fold higher fluorescence signal intensity compared to conventional non-chelating Cy5-azide when labeling alkyne-tagged biomolecules under identical CuAAC reaction conditions [1]. This enhancement derives from the picolyl moiety's copper-chelating function, which increases the local effective Cu(I) concentration at the reaction site .

CuAAC kinetics Fluorescence microscopy Bioorthogonal labeling

10-Fold Reduction in Copper Catalyst Loading Without Efficiency Loss

Use of Sulfo-Cy5 picolyl azide enables at least a 10-fold reduction in copper catalyst concentration while maintaining labeling efficiency equivalent to conventional azides at standard copper levels [1]. This reduction significantly mitigates copper-induced cytotoxicity and preserves the fluorescence of co-expressed GFP and other copper-sensitive reporters [2].

CuAAC optimization Biocompatibility Live-cell imaging

Enhanced Aqueous Solubility and pH Stability vs. Non-Sulfonated Cy5 Picolyl Azide

The sulfonate group on Sulfo-Cy5 picolyl azide confers high water solubility and maintains stable fluorescence intensity across pH 4–10 . In contrast, non-sulfonated Cy5 picolyl azide exhibits limited aqueous solubility and tends to aggregate in biological buffers, increasing background fluorescence and reducing signal-to-noise ratios [1].

Aqueous solubility pH stability Background fluorescence

CuAAC Kinetic Acceleration Enables Faster Labeling vs. SPAAC Reagents (Cy5-DBCO)

Sulfo-Cy5 picolyl azide participates in CuAAC, which achieves significantly faster labeling kinetics (complete reaction in minutes) compared to strain-promoted azide-alkyne cycloaddition (SPAAC) using Cy5-DBCO, which typically requires 1–4 hours for complete conjugation under physiological conditions [1]. The picolyl-accelerated CuAAC reaction further shortens labeling time relative to standard CuAAC [2].

Reaction kinetics Click chemistry selection Throughput

Spectral Compatibility with Alexa Fluor 647 and DyLight 649 Instruments

Sulfo-Cy5 picolyl azide exhibits excitation/emission maxima (647–651 nm/663–671 nm) and extinction coefficient (250,000–255,000 L mol⁻¹ cm⁻¹) that are spectrally equivalent to Alexa Fluor 647 and DyLight 649 [1]. This ensures seamless integration with existing 633 nm and 647 nm laser-equipped flow cytometers, confocal microscopes, and plate readers without requiring filter or detector reconfiguration .

Spectral properties Instrument compatibility Multiplexing

Direct Detection of Low-Abundance Alkyne Lipids Enabled by Picolyl Sensitivity Enhancement

Gaebler et al. (2016) demonstrated that picolyl azide reporters strongly increase sensitivity for alkyne lipid imaging in fixed cells, enabling detection of lipid species that were undetectable with conventional azides [1]. The study directly compared picolyl azide and standard azide probes under identical CuAAC conditions, showing that only the picolyl variant produced robust, quantifiable lipid signals [2].

Lipid imaging Metabolic labeling Sensitivity

Optimal Applications for Sulfo-Cy5 Picolyl Azide Based on Validated Performance Differentiation


Live-Cell Imaging of Alkyne-Tagged Biomolecules with Minimal Cytotoxicity

Sulfo-Cy5 picolyl azide enables CuAAC labeling in live cells at 10-fold reduced copper concentrations, preserving cell viability and GFP fluorescence while achieving 40-fold higher signal than conventional azides [1][2]. This makes it the reagent of choice for time-lapse imaging, metabolic labeling studies, and any experiment where copper toxicity would otherwise preclude CuAAC.

High-Sensitivity Detection of Low-Abundance Metabolic Reporters (Alkyne Lipids, Glycans, Nucleic Acids)

The 40-fold signal enhancement allows detection of alkyne-tagged biomolecules present at low copy numbers—such as metabolically incorporated alkyne lipids, glycans, or modified nucleotides—that remain below the detection limit of standard Cy5-azide [1][2]. This is critical for lipidomics, glycobiology, and nucleic acid modification studies where signal intensity directly determines data quality.

High-Throughput Screening and Multiplexed Fluorescence Assays Requiring Rapid Click Kinetics

Sulfo-Cy5 picolyl azide completes CuAAC labeling in minutes, compared to 1–4 hours for SPAAC-based Cy5-DBCO [1][2]. Combined with spectral compatibility with Alexa Fluor 647 and DyLight 649 instruments , it accelerates plate-reader and flow cytometry workflows without requiring instrument reconfiguration.

Aqueous Bioconjugation of Proteins and Antibodies for Flow Cytometry and Microscopy

High water solubility and pH-insensitive fluorescence (pH 4–10) make Sulfo-Cy5 picolyl azide suitable for direct aqueous conjugation to alkyne-functionalized proteins, antibodies, and peptides, minimizing aggregation and background fluorescence [1][2]. The 10-fold copper reduction further protects sensitive protein epitopes during labeling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfo-Cy5 picolyl azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.